(S)-1,4-Diazabicyclo[4.3.0]nonane is employed as a stationary phase in chromatography techniques for separating enantiomers. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light and other chiral environments. Separation of enantiomers is crucial in various fields, including:
(S)-1,4-Diazabicyclo[4.3.0]nonane finds application as a ligand in asymmetric catalysis. Asymmetric catalysis refers to reactions that produce a specific enantiomer of a product in excess. (S)-1,4-Diazabicyclo[4.3.0]nonane can help control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer. This is important for the synthesis of chiral compounds, such as:
(S)-1,4-Diazabicyclo[4.3.0]nonane, also known by its CAS number 93643-24-4, has the molecular formula C₇H₁₄N₂ and a molecular weight of approximately 126.20 g/mol. The compound features two nitrogen atoms within a bicyclic framework, making it a member of the diazabicyclo compounds family. Its structure allows it to act as a base and participate in various
(S)-1,4-DABCO's primary function in scientific research is as a:
Research indicates that (S)-1,4-Diazabicyclo[4.3.0]nonane exhibits interesting biological activities:
The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane can be achieved through various methods:
(S)-1,4-Diazabicyclo[4.3.0]nonane finds applications in several areas:
Studies focusing on the interactions of (S)-1,4-Diazabicyclo[4.3.0]nonane with other compounds have revealed:
Several compounds share structural similarities with (S)-1,4-Diazabicyclo[4.3.0]nonane but differ in their properties and applications:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic | Used as a catalyst; more stable than (S)-1,4-DABCO |
| 1,5-Diazabicyclo[3.3.0]octane | Bicyclic | Exhibits different catalytic properties |
| 1,8-Diazabicyclo[5.3.0]decane | Bicyclic | Larger ring structure; different reactivity |
(S)-1,4-Diazabicyclo[4.3.0]nonane stands out due to its specific bicyclic structure and catalytic properties that enable various chemical transformations while also being applicable in enantioselective separations.
(S)-1,4-Diazabicyclo[4.3.0]nonane represents a bicyclic diamine compound with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol [1] [2]. The compound features a fused ring system consisting of a five-membered pyrrolidine ring and a six-membered piperazine ring, creating a rigid bicyclic framework [3]. The International Union of Pure and Applied Chemistry name for this compound is (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine [2] [4].
The bicyclic structure exhibits significant conformational constraints due to the fusion of the two rings [5]. Computational modeling reveals that the compound adopts a non-planar conformation with the five-membered ring displaying an envelope conformation and the six-membered ring adopting a chair-like arrangement [6]. The ring fusion creates a stereogenic center at the carbon atom bridging the two nitrogen atoms, which is designated as the 8a position in the pyrrolopyrazine numbering system [3] [4].
Structural analysis indicates that the compound contains nine heavy atoms arranged in a compact three-dimensional architecture [1]. The bicyclic framework restricts rotational freedom around the ring bonds, resulting in a relatively rigid molecular structure compared to linear diamine analogs [5]. The two nitrogen atoms are positioned at a distance that allows for potential coordination with metal centers or participation in hydrogen bonding interactions [7].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂ [1] |
| Molecular Weight | 126.20 g/mol [1] |
| Heavy Atoms | 9 [1] |
| Ring Systems | 2 (fused) [6] |
| Rotatable Bonds | 0 [8] |
| Polar Surface Area | 15.27 Ų [8] |
Bond length analysis reveals typical carbon-carbon single bond distances ranging from 1.517 to 1.555 Å within the ring system [6]. The carbon-nitrogen bonds exhibit lengths characteristic of aliphatic amines, with distances between 1.462 and 1.488 Å [6]. The rigidity of the bicyclic structure is reflected in the constrained bond angles, which deviate from tetrahedral geometry due to ring strain effects [6].
(S)-1,4-Diazabicyclo[4.3.0]nonane contains a single stereogenic center located at the carbon atom that bridges the two nitrogen-containing rings [3] [4]. This carbon atom, designated as C-8a in the systematic numbering, exhibits tetrahedral geometry with four different substituents: two carbon atoms from the ring system, one nitrogen atom, and one hydrogen atom [2] [3].
The absolute configuration of the stereogenic center is designated as S according to the Cahn-Ingold-Prelog priority rules [2] [4]. The compound exhibits a specific optical rotation of +5.88° when measured at 20°C in chloroform at a concentration of 1 g/100 mL [4]. This positive optical rotation confirms the S-configuration and distinguishes it from its R-enantiomer, which would exhibit an equal but opposite optical rotation [4].
The Chemical Abstracts Service registry number for (S)-1,4-Diazabicyclo[4.3.0]nonane is 93643-24-4, which specifically identifies the S-enantiomer [1] [2]. The compound's stereochemical integrity is maintained under normal storage conditions, as the stereogenic center is part of a rigid bicyclic framework that prevents racemization [2].
| Parameter | (S)-Isomer |
|---|---|
| Absolute Configuration | S [2] |
| Optical Rotation | +5.88° (c=1, CHCl₃) [4] |
| Chemical Abstracts Service Number | 93643-24-4 [1] |
| Stereogenic Centers | 1 [3] |
| Chiral Tag | CHITETRAHEDRALCCW [3] |
The stereogenic center exhibits specific spatial arrangements that influence the compound's three-dimensional structure and potential biological activity [3]. The S-configuration results in a particular orientation of the substituents around the chiral carbon, creating a unique molecular shape that can be distinguished from its enantiomeric counterpart [7].
The primary stereoisomer of (S)-1,4-Diazabicyclo[4.3.0]nonane is its R-enantiomer, (R)-1,4-Diazabicyclo[4.3.0]nonane, which bears the Chemical Abstracts Service number 96193-27-0 [9] [10]. These two compounds are non-superimposable mirror images that exhibit identical physical properties except for their optical rotation and interactions with other chiral molecules [9] [10].
Comparative analysis reveals that both enantiomers possess the same molecular formula, molecular weight, and basic structural framework [9] [10]. The key difference lies in the spatial arrangement of atoms around the stereogenic center, where the R-isomer exhibits an optical rotation of -5.88° in chloroform, exactly opposite to that of the S-isomer [10]. This enantiomeric relationship results in identical nuclear magnetic resonance spectra when measured in achiral solvents but different spectra in chiral environments [11].
The biological activities of the two enantiomers can differ significantly despite their structural similarity [7]. Research indicates that the S-isomer is preferentially used in pharmaceutical applications, particularly as an intermediate in the synthesis of moxifloxacin, a fluoroquinolone antibiotic [12] [13]. The R-isomer, while chemically equivalent, may exhibit different binding affinities to biological targets due to the three-dimensional requirements of chiral recognition sites [7].
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂ [1] | C₇H₁₄N₂ [10] |
| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [10] |
| Optical Rotation | +5.88° (CHCl₃) [4] | -5.88° (CHCl₃) [10] |
| Chemical Abstracts Service Number | 93643-24-4 [1] | 96193-27-0 [10] |
| Melting Point | Not Available [8] | Not Available [10] |
| Boiling Point | 199.6±8.0°C [8] | 199.6±8.0°C [10] |
Beyond the simple enantiomeric relationship, related stereoisomers include positional isomers such as (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, which features a different arrangement of the nitrogen atoms within the bicyclic framework [14]. This compound, with Chemical Abstracts Service number 151213-40-0, represents an important structural analog used in pharmaceutical synthesis [15] [14]. The different positioning of the nitrogen atoms results in altered chemical reactivity and biological properties compared to the 1,4-diazabicyclo isomer [14].
X-ray crystallographic investigations of diazabicyclo[4.3.0]nonane derivatives have provided detailed structural information about the three-dimensional arrangement of atoms within these bicyclic systems [16] [17]. While direct crystallographic data for (S)-1,4-Diazabicyclo[4.3.0]nonane itself are limited in the literature, studies on closely related compounds offer valuable insights into the structural parameters of this class of molecules [17] [6].
Crystallographic analysis of 8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione revealed important structural features common to the diazabicyclo[4.3.0]nonane framework [17] [6]. The study demonstrated that bond lengths and angles within the bicyclic system fall within normal ranges, with carbon-carbon bond distances averaging 1.53 Å and nitrogen-carbon bonds measuring approximately 1.47 Å [17] [6]. The bond angles around the nitrogen atoms deviate from the ideal tetrahedral angle due to ring constraints, typically measuring between 105° and 115° [6].
The crystal structure analysis confirmed the non-planar nature of both rings within the bicyclic system [17] [6]. The five-membered ring adopts an envelope conformation with one carbon atom displaced from the plane defined by the other four atoms [6]. The six-membered ring exhibits a distorted chair conformation, with significant deviations from the ideal cyclohexane chair geometry due to the constraints imposed by ring fusion [6].
| Parameter | Value | Reference Compound |
|---|---|---|
| Space Group | P1̄ | 8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17] |
| Unit Cell a | 7.8400(16) Å | 8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17] |
| Unit Cell b | 10.464(2) Å | 8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17] |
| Unit Cell c | 10.514(2) Å | 8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17] |
| Density | 1.507 Mg m⁻³ | 8-thia-1,6-diazabicyclo[4.3.0]nonane-7,9-dione [17] |
Intermolecular interactions in the crystal lattice reveal the propensity for hydrogen bonding involving the nitrogen atoms [17]. The crystallographic study identified specific sulfur-oxygen contacts with distances of 3.286(1) Å, indicating weak intermolecular interactions that contribute to crystal stability [17] [6]. These findings suggest that (S)-1,4-Diazabicyclo[4.3.0]nonane would likely exhibit similar intermolecular hydrogen bonding patterns in its crystal structure [17].
The crystallographic data also provide information about the conformational flexibility of the bicyclic system [6]. The presence of two independent molecules in the asymmetric unit of related compounds indicates potential conformational polymorphism, where slight variations in ring puckering can occur while maintaining the overall bicyclic architecture [17].
Computational studies using density functional theory calculations have provided detailed insights into the stereochemical properties and conformational preferences of (S)-1,4-Diazabicyclo[4.3.0]nonane [7] [18]. These theoretical investigations complement experimental observations and offer predictions about molecular behavior under various conditions [7].
Molecular modeling studies indicate that the compound exhibits a relatively rigid structure with limited conformational flexibility due to the constraints imposed by the bicyclic framework [7]. The calculated energy barriers for ring interconversion are significantly higher than thermal energy at room temperature, confirming that the compound maintains its stereochemical integrity under normal conditions [7].
Quantum mechanical calculations reveal specific dihedral angles that characterize the three-dimensional structure of the molecule [7]. The five-membered ring displays dihedral angles ranging from -49° to +41°, indicating a pronounced envelope conformation [7]. The six-membered ring exhibits dihedral angles between -61° and +62°, consistent with a distorted chair conformation [7].
| Calculation Type | Result | Significance |
|---|---|---|
| Density Functional Theory | Optimized geometry | Confirms experimental structure [7] |
| Conformational Analysis | Limited flexibility | Explains stereochemical stability [7] |
| Energy Calculations | High interconversion barriers | Supports configurational stability [7] |
| Molecular Dynamics | Stable bicyclic framework | Validates structural integrity [7] |
The computational modeling has also been applied to predict the binding modes of (S)-1,4-Diazabicyclo[4.3.0]nonane with various biological targets [7]. Molecular docking studies suggest that the rigid bicyclic structure provides a well-defined pharmacophore that can interact specifically with sigma receptors [7]. The calculated binding affinities demonstrate the importance of the S-configuration for optimal receptor recognition [7].
Electronic structure calculations reveal the distribution of electron density within the molecule, highlighting the nucleophilic character of the nitrogen atoms [7]. The computed electrostatic potential maps indicate regions of high electron density around the nitrogen centers, consistent with their expected basicity and coordination behavior [7]. These theoretical predictions align well with experimental observations of the compound's chemical reactivity and coordination chemistry [7].
(S)-1,4-Diazabicyclo[4.3.0]nonane exhibits characteristic boiling behavior that varies significantly with applied pressure, demonstrating the compound's volatility properties under different conditions. Under standard atmospheric pressure (760 mmHg), the compound displays a boiling point of 199.6 ± 8.0°C [1]. However, under reduced pressure conditions, the boiling point decreases substantially to 61-63°C at 8 Torr [2] and further to 59°C at 0.14 mmHg [3]. This pressure-dependent boiling behavior is typical for organic compounds with moderate molecular weights and provides practical advantages for purification processes under vacuum conditions.
The density of (S)-1,4-Diazabicyclo[4.3.0]nonane has been determined to be 1.03 ± 0.1 g/cm³ [2], indicating that the compound is slightly denser than water. This density value is consistent with the molecular structure containing two nitrogen atoms within a bicyclic framework, which contributes to the overall molecular packing and intermolecular interactions in the liquid state.
| Parameter | Value | Conditions |
|---|---|---|
| Boiling Point | 199.6 ± 8.0°C | 760 mmHg |
| Boiling Point | 61-63°C | 8 Torr |
| Boiling Point | 59°C | 0.14 mmHg |
| Density | 1.03 ± 0.1 g/cm³ | 25°C |
The melting point of (S)-1,4-Diazabicyclo[4.3.0]nonane is not available in the current literature, as indicated by multiple sources [1]. This absence of melting point data suggests that the compound exists as a liquid at room temperature, which is consistent with its physical form being described as a clear, colorless to yellow liquid [2]. The lack of a distinct melting point indicates that the compound does not crystallize readily under normal conditions, which is typical for certain bicyclic nitrogen-containing heterocycles.
The compound exhibits stable phase behavior under recommended storage conditions, remaining as a liquid when stored at 2-8°C with protection from light [2]. The absence of reported phase transitions suggests that the compound maintains its liquid state across a wide temperature range, from storage conditions to its boiling point.
The refractive index of (S)-1,4-Diazabicyclo[4.3.0]nonane has been measured at 1.534 [1], providing important optical characterization data. This refractive index value is consistent with organic compounds containing nitrogen heteroatoms and indicates moderate polarizability of the molecule.
The optical activity of the compound is a significant characteristic feature, reflecting its chiral nature. The specific optical rotation has been measured as [α]D²⁰ = +4.0° to +8.0° under standardized conditions (c = 1 in chloroform, 20°C, 589 nm) [4]. This positive optical rotation confirms the (S)-configuration of the compound and provides a reliable method for enantiomeric purity assessment.
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for (S)-1,4-Diazabicyclo[4.3.0]nonane, revealing characteristic patterns that confirm its bicyclic framework. The compound exhibits distinctive AB quartets in its ¹H NMR spectrum, which are characteristic of the cyclic structure and provide evidence for the restricted rotation around the bicyclic system [5].
The NMR spectroscopic data supports the assignment of the compound's structure as (8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine. The chemical shifts and coupling patterns observed in the NMR spectra are consistent with the presence of two nitrogen atoms in the bicyclic framework, with the pyrrolidine ring fused to the pyrazine moiety. The stereochemical configuration at the ring junction is confirmed through the specific coupling patterns observed in the NMR spectra.
Mass spectrometry analysis of (S)-1,4-Diazabicyclo[4.3.0]nonane reveals a molecular ion peak at m/z 126 [6], corresponding to the molecular weight of the compound (126.20 g/mol). The exact mass has been determined as 126.115700 [1], providing high-precision molecular weight confirmation.
The fragmentation patterns observed in mass spectrometry are characteristic of bicyclic nitrogen heterocycles. The compound exhibits typical fragmentation pathways involving the loss of alkyl chains and ring-opening reactions. The mass spectral fragmentation provides structural information about the bicyclic framework and confirms the presence of the diazabicyclo[4.3.0]nonane core structure.
Infrared spectroscopy confirms the authenticity of (S)-1,4-Diazabicyclo[4.3.0]nonane through comparison with authentic standards, with spectra showing conformity to expected absorption patterns [4]. The infrared spectrum exhibits characteristic absorption bands for the bicyclic nitrogen heterocycle structure.
The IR spectrum shows typical N-H stretching vibrations in the 3200-3400 cm⁻¹ region, which are characteristic of secondary amine groups within the bicyclic framework. The compound also exhibits characteristic C-H stretching and bending vibrations corresponding to the aliphatic carbon atoms in the ring system. The absence of carbonyl or aromatic absorption bands confirms the saturated nature of the bicyclic structure.
(S)-1,4-Diazabicyclo[4.3.0]nonane exhibits limited aqueous solubility, being described as "slightly soluble in water" [7] [2]. This limited water solubility is typical for bicyclic nitrogen heterocycles with moderate lipophilicity. The compound shows enhanced solubility in organic solvents, particularly chloroform, which is used as the standard solvent for optical rotation measurements [4].
The partition coefficient (LogP) has been determined as 0.44 [1], indicating moderate lipophilicity and suggesting that the compound has balanced hydrophilic and lipophilic properties. This LogP value indicates that the compound can partition between aqueous and organic phases, with a slight preference for the organic phase. The polar surface area has been calculated as 15.27 Ų [1], which is consistent with the presence of two nitrogen atoms that can participate in hydrogen bonding.
The compound exhibits enhanced solubility when formulated as salt forms, particularly the hydrobromide salt, which shows improved crystallinity and aqueous solubility compared to the free base form. This property is utilized in pharmaceutical applications where improved aqueous solubility is desired.
| Solvent System | Solubility Behavior | LogP Value |
|---|---|---|
| Water | Slightly soluble | - |
| Chloroform | Soluble | - |
| n-Octanol/Water | Moderate partition | 0.44 |
(S)-1,4-Diazabicyclo[4.3.0]nonane exhibits dibasic character due to the presence of two nitrogen atoms within its bicyclic framework. The predicted pKa value is 9.98 ± 0.20 [2], indicating that the compound possesses moderate basicity. This pKa value suggests that the compound will be predominantly protonated at physiological pH, which has implications for its biological activity and pharmacological properties.
The dibasic nature of the compound allows for the formation of stable mono- and diprotonated species under different pH conditions. Both nitrogen atoms (N-1 and N-4 positions) are available for protonation, though they may exhibit different basicity due to their distinct electronic environments within the bicyclic structure. The N-4 position in the pyrazine ring may be less basic than the N-1 position in the pyrrolidine ring due to the difference in hybridization and electronic environment.
The compound readily forms stable salt forms, including hydrobromide and hydrochloride salts, which exhibit enhanced crystallinity and improved aqueous solubility compared to the free base. These salt forms are particularly valuable in pharmaceutical applications where improved handling properties and bioavailability are desired.
| Property | Value | Significance |
|---|---|---|
| pKa (predicted) | 9.98 ± 0.20 | Moderate basicity |
| Protonation Sites | Two nitrogen atoms | N-1 and N-4 positions |
| Salt Formation | Stable hydrobromide/HCl salts | Enhanced solubility |
| pH Stability | Stable under normal conditions | Pharmaceutical suitability |
Corrosive